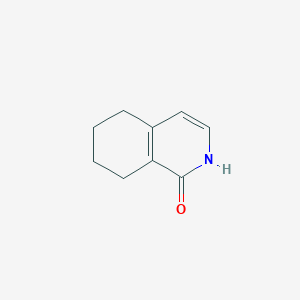

5,6,7,8-Tetrahydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h5-6H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSAYGWMFGXIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597887 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26345-15-3 | |

| Record name | 5,6,7,8-Tetrahydro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26345-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. The reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or boron trifluoride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure hydrogenation of isoquinoline derivatives. This method ensures high yields and purity of the final product. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one can undergo oxidation reactions to form isoquinolinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives. This reaction typically uses reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Isoquinolinones.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of 5,6,7,8-tetrahydroisoquinolin-1(2H)-one derivatives. For instance:

- Cell Line Studies : Compounds have shown moderate to strong cytotoxic activity against lung cancer (A549) and breast cancer (MCF7) cell lines. Notably, specific derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7e | A549 | 0.155 | CDK2 Inhibition |

| 8d | MCF7 | 0.170 | DHFR Inhibition |

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. Research indicates that certain derivatives can protect neurons from ischemic damage:

- Mechanism of Action : Inhibition of specific enzymes like 11β-HSD1 may reduce glucocorticoid levels that exacerbate neuronal death during ischemic events .

- In Vivo Studies : Animal models have shown reduced infarction sizes when treated with these compounds post-stroke.

Analgesic Potential

This compound has been identified as a selective κ-opioid receptor agonist:

- Pain Management : This selectivity offers a therapeutic advantage over traditional opioids by minimizing side effects such as dependence and addiction .

| Application | Effect |

|---|---|

| Analgesia | Effective pain relief with reduced side effects |

Synthesis and Derivative Development

The synthesis of this compound has been optimized for high-yield production of derivatives with enhanced biological properties. Methods include:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of neurotransmitter receptors, such as dopamine and serotonin receptors, leading to changes in neuronal signaling. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The bioactivity and physicochemical properties of tetrahydroisoquinoline derivatives are heavily influenced by substituents. Key analogs include:

Table 1: Structural and Functional Comparison of Selected Analogs

- Trifluoromethyl Derivatives (e.g., 4f) : The introduction of a 4-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability, improving anticancer activity . However, the synthesis yield is low (20%) due to challenges in cross-cyclotrimerization .

- Nitrophenyl Derivatives : Substitution with 3- or 4-nitrophenyl groups confers antioxidant and anticancer properties, attributed to electron-withdrawing effects that modulate redox activity .

- Methyl-Substituted Analogs (e.g., 2-Methyl-THQ): Alkylation at position 2 (as in 2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one) simplifies synthesis, achieving quantitative yields via iodine-mediated alkylation .

Physicochemical Properties

- Solubility: The ketone group in this compound enhances polarity compared to fully aromatic isoquinolines, improving aqueous solubility .

- Spectroscopic Data : Distinct NMR signals (e.g., δ 2.43 ppm for CH₂ groups) and IR bands (e.g., 1671 cm⁻¹ for C=O) aid in structural characterization .

Biological Activity

5,6,7,8-Tetrahydroisoquinolin-1(2H)-one is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a fused ring system comprising a benzene ring and a tetrahydropyridine ring. This unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to modulate neurotransmitter systems, particularly affecting dopamine and serotonin receptors. These interactions may contribute to its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Anticancer Activity

The compound has demonstrated promising anticancer effects across various cancer cell lines. For instance, studies have reported that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells by altering cell cycle progression and increasing reactive oxygen species (ROS) production. One study noted that the most active derivative exhibited an IC50 value ranging from 5.4 to 17.2 μM against different cancer cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| A2780 (Ovarian) | 5.4 |

| HeLa (Cervical) | 12.3 |

| HT-29 (Colorectal) | 10.5 |

| CEM (T-lymphocyte) | 17.2 |

3. Antimicrobial Properties

This compound has also shown significant antibacterial activity against various pathogens including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, indicating comparable efficacy to standard antibiotics like ceftriaxone .

4. Anti-inflammatory Activity

The compound's anti-inflammatory potential has been highlighted in several studies where it inhibited pro-inflammatory cytokines such as IL-6 and TNF-α. In one study, certain derivatives showed up to 89% inhibition of IL-6 at a concentration of 10 µg/mL . This suggests its potential use in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Neurotransmitter Modulation : It affects neurotransmitter receptors leading to altered neuronal signaling.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Cell Cycle Regulation : It influences the cell cycle phases in cancer cells, promoting apoptosis through mitochondrial membrane depolarization .

Case Studies and Research Findings

A notable study evaluated the efficacy of novel tetrahydroisoquinoline derivatives against SARS-CoV-2. One derivative demonstrated an EC50 value of 3.15 μM with a selective index exceeding 63.49, outperforming traditional antiviral agents like chloroquine . This highlights the compound's potential in developing antiviral therapies.

Q & A

Q. What in vitro assays are recommended for screening tetrahydroisoquinolinone bioactivity?

- Methodological Answer : Use MTT assays for cytotoxicity (e.g., antitumor activity in ) and disk diffusion for antimicrobial potency . For neurotoxicity, employ SH-SY5Y neuronal cell lines with glutamate-induced oxidative stress models. Pair assays with pharmacokinetic studies (e.g., microsomal stability) to prioritize lead compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.